![molecular formula C22H20N2O4 B2612647 2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900264-14-4](/img/structure/B2612647.png)
2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine core. Chromeno[2,3-d]pyrimidines are a type of heterocyclic compound that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a fused ring system containing a chromene ring (a benzene ring fused to a dihydrofuran ring) and a pyrimidine ring. The compound also contains various substituents, including an isopropyl group, a methoxy group, and a p-tolyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the specific reagents used. The presence of various functional groups like the methoxy group and the carbonyl groups in the pyrimidine ring could potentially be sites of reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its degree of conjugation, the presence of polar functional groups, and steric effects from its substituents .
科学的研究の応用
Novel Synthesis Methods
Research in the field has led to the development of novel methods for synthesizing heterocyclic compounds like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share a core structure with the compound of interest. These methods are essential for creating compounds with antibacterial, fungicidal activities, and potential antiallergic properties. For instance, Osyanin et al. (2014) proposed a novel synthesis method for these compounds, highlighting the importance of such structures in pharmaceutical chemistry due to their biological activities (Osyanin et al., 2014).
Catalytic Synthesis and Green Chemistry
The synthesis of related compounds, such as pyrimidine-2,4-dione, benzo[g]-, and dihydropyrano[2,3-g]chromene derivatives, has been explored using l-proline as a catalyst in aqueous media, demonstrating an eco-friendly approach to organic synthesis. Mofakham et al. (2013) detailed this process, emphasizing the method's efficiency and its alignment with green chemistry principles (Mofakham et al., 2013).
Potential in Drug Discovery
The exploration of chromeno[2,3-d]pyrimidine-4,5-dione derivatives extends into their potential in drug discovery, particularly as anticancer agents. For example, Dixit et al. (2011) synthesized a barbiturate derivative with significant cytotoxic activity against T-cell lymphoma, showcasing the therapeutic potential of these compounds (Dixit et al., 2011).
作用機序
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many chromeno[2,3-d]pyrimidine derivatives have been studied for their potential biological activities, but without specific studies on this particular compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-12(2)20-23-21-18(22(26)24(20)14-7-5-13(3)6-8-14)19(25)16-10-9-15(27-4)11-17(16)28-21/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGUZCGJXQHTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2C(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
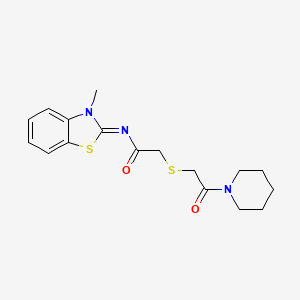
![ethyl 2-((1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2612565.png)
![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)
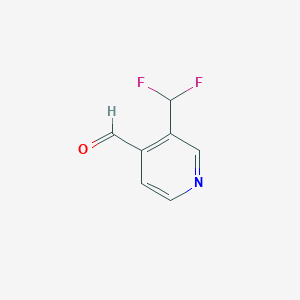
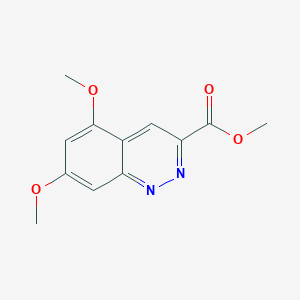

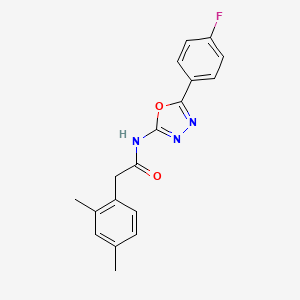
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)
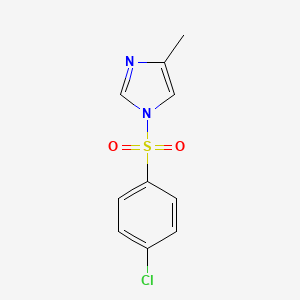
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2612584.png)
![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2612585.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2612587.png)
